Cas no 1428349-72-7 (4-(5-fluoro-2-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane)

4-(5-Fluoro-2-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a structurally complex sulfonamide derivative featuring a thiazepane core functionalized with a morpholinylmethyl group and a fluoro-methoxybenzenesulfonyl moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly for targeting biologically relevant sulfonamide interactions. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the morpholine ring contributes to improved solubility and pharmacokinetic properties. The thiazepane scaffold offers conformational flexibility, which may be advantageous for modulating receptor interactions. This molecule is suitable for research applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise derivatization and structure-activity relationship studies.
4-(5-fluoro-2-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane structure
1428349-72-7 structure
Product Name:4-(5-fluoro-2-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
CAS No:1428349-72-7
MF:C17H25FN2O4S2
MW:404.519805669785
CID:5365006
Update Time:2025-11-01

4-(5-fluoro-2-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane Chemical and Physical Properties

Names and Identifiers

    • 4-[[4-(5-fluoro-2-methoxyphenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine
    • 4-(5-fluoro-2-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
    • Inchi: 1S/C17H25FN2O4S2/c1-23-16-4-3-14(18)11-17(16)26(21,22)20-5-2-10-25-13-15(20)12-19-6-8-24-9-7-19/h3-4,11,15H,2,5-10,12-13H2,1H3
    • InChI Key: WYQIMMQHDNEWEA-UHFFFAOYSA-N
    • SMILES: C1OCCN(CC2N(S(C3=CC(F)=CC=C3OC)(=O)=O)CCCSC2)C1

4-(5-fluoro-2-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane Pricemore >>

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4-(5-fluoro-2-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane Related Literature

Additional information on 4-(5-fluoro-2-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane

Introduction to 4-(5-fluoro-2-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane (CAS No. 1428349-72-7)

The compound 4-(5-fluoro-2-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane, identified by the CAS registry number CAS No. 1428349-72-7, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

Recent studies have highlighted the importance of benzenesulfonyl groups in enhancing the stability and bioavailability of pharmaceutical compounds. The presence of a morpholinyl moiety further contributes to its versatility, as morpholine derivatives are known for their ability to modulate enzyme activity and improve drug delivery systems. The integration of these functional groups within the thiazepane framework creates a molecule with exceptional chemical and biological properties.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have explored various methodologies, including Suzuki coupling and nucleophilic substitution reactions, to optimize the synthesis pathway. These advancements have not only improved the efficiency of production but also opened new avenues for exploring similar compounds with enhanced functionalities.

In terms of pharmacological applications, this compound has shown remarkable potential as a modulator of key enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit specific kinases, making it a promising candidate for the development of anti-inflammatory and anti-cancer therapies. The fluorine atom in the benzene ring plays a critical role in modulating the electronic properties of the molecule, thereby enhancing its binding affinity to target proteins.

The methoxy group attached to the benzene ring further contributes to the molecule's stability and solubility, which are essential properties for drug candidates. Recent computational studies have utilized molecular docking techniques to predict the binding modes of this compound with various protein targets, providing valuable insights into its mechanism of action.

Beyond pharmacology, this compound has also found applications in materials science. Its thiazepane core provides a rigid framework that can be exploited for designing advanced polymers and materials with tailored mechanical properties. Researchers are actively investigating its potential as a building block for self-healing materials and stimuli-responsive systems.

In conclusion, 4-(5-fluoro-2-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane (CAS No. 1428349-72-7) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, combined with cutting-edge research findings, positions it as a key player in the development of innovative therapeutic agents and advanced materials.

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